Cas no 1849243-12-4 (N-(2,2-dimethylthietan-3-yl)methanesulfonamide)

N-(2,2-dimethylthietan-3-yl)methanesulfonamide 化学的及び物理的性質
名前と識別子
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- N-(2,2-dimethylthietan-3-yl)methanesulfonamide
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- インチ: 1S/C6H13NO2S2/c1-6(2)5(4-10-6)7-11(3,8)9/h5,7H,4H2,1-3H3
- InChIKey: MZKPVVGTQSQIAZ-UHFFFAOYSA-N
- ほほえんだ: CS(NC1CSC1(C)C)(=O)=O
N-(2,2-dimethylthietan-3-yl)methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-250MG |
N-(2,2-dimethylthietan-3-yl)methanesulfonamide |
1849243-12-4 | 95% | 250MG |
¥ 1,795.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-5G |
N-(2,2-dimethylthietan-3-yl)methanesulfonamide |
1849243-12-4 | 95% | 5g |
¥ 13,444.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-100MG |
N-(2,2-dimethylthietan-3-yl)methanesulfonamide |
1849243-12-4 | 95% | 100MG |
¥ 1,122.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-250mg |
N-(2,2-dimethylthietan-3-yl)methanesulfonamide |
1849243-12-4 | 95% | 250mg |
¥1794.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-1g |
N-(2,2-dimethylthietan-3-yl)methanesulfonamide |
1849243-12-4 | 95% | 1g |
¥4481.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-1.0g |
N-(2,2-dimethylthietan-3-yl)methanesulfonamide |
1849243-12-4 | 95% | 1.0g |
¥4481.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-5g |
N-(2,2-dimethylthietan-3-yl)methanesulfonamide |
1849243-12-4 | 95% | 5g |
¥13443.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-500.0mg |
N-(2,2-dimethylthietan-3-yl)methanesulfonamide |
1849243-12-4 | 95% | 500.0mg |
¥2990.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-1G |
N-(2,2-dimethylthietan-3-yl)methanesulfonamide |
1849243-12-4 | 95% | 1g |
¥ 4,481.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3260-500MG |
N-(2,2-dimethylthietan-3-yl)methanesulfonamide |
1849243-12-4 | 95% | 500MG |
¥ 2,989.00 | 2023-04-14 |
N-(2,2-dimethylthietan-3-yl)methanesulfonamide 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
N-(2,2-dimethylthietan-3-yl)methanesulfonamideに関する追加情報
N-(2,2-Dimethylthietan-3-yl)Methanesulfonamide: A Comprehensive Overview
N-(2,2-Dimethylthietan-3-yl)methanesulfonamide, with the CAS number 1849243-12-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methanesulfonamide group with a thietane ring. The thietane ring, a four-membered cyclic ether, adds a layer of complexity to the molecule, making it a subject of study for its potential applications in drug design and materials science.
Recent studies have highlighted the importance of N-(2,2-dimethylthietan-3-yl)methanesulfonamide in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of various bioactive compounds, including antibiotics and antiviral agents. The compound's ability to undergo various chemical transformations has made it a valuable building block in organic synthesis.
The structure of N-(2,2-dimethylthietan-3-yl)methanesulfonamide is notable for its sulfur-containing functional groups. The methanesulfonamide group is known for its stability and reactivity under certain conditions, making it suitable for use in peptide synthesis and other biochemical applications. Additionally, the thietane ring introduces steric hindrance and unique electronic properties that can influence the compound's reactivity and biological activity.
One of the most recent advancements involving this compound is its application in the development of novel drug delivery systems. Scientists have investigated its potential as a carrier molecule for delivering therapeutic agents across biological membranes. The compound's ability to form stable complexes with other molecules has shown promise in enhancing drug solubility and bioavailability.
Furthermore, N-(2,2-dimethylthietan-3-yl)methanesulfonamide has been studied for its role in catalytic processes. Researchers have found that it can act as a catalyst in certain organic reactions, particularly those involving nucleophilic substitutions and additions. Its catalytic properties are attributed to the electron-withdrawing effects of the methanesulfonamide group and the strain within the thietane ring.
In terms of synthesis, N-(2,2-dimethylthietan-3-yl)methanesulfonamide can be prepared through various methods, including nucleophilic substitution reactions and coupling reactions. Recent research has focused on optimizing these synthetic pathways to improve yield and purity. For instance, microwave-assisted synthesis has been explored as a green chemistry approach to synthesizing this compound more efficiently.
The biological activity of N-(2,2-dimethylthietan-3-yl)methanesulfonamide has also been a topic of interest. Studies have shown that it exhibits moderate activity against certain enzymes and pathogens. Its potential as an anti-inflammatory agent has been explored in preclinical models, with promising results indicating its ability to reduce inflammation in vitro.
Looking ahead, the future of N-(2,2-dimethylthietan-3-yl)methanesulfonamide lies in its continued exploration as a versatile building block in organic synthesis. With ongoing advancements in synthetic methodologies and an increasing understanding of its biological properties, this compound is poised to play a significant role in the development of new drugs and materials.
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